Ethyl 2-(4-aminophenyl)acetate hydrochloride
Overview
Description
Ethyl 2-(4-aminophenyl)acetate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of phenylacetic acid and contains an ethyl ester group, an amino group, and a hydrochloride salt. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-aminophenyl)acetate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 4-aminophenylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting ethyl 2-(4-aminophenyl)acetate is then treated with hydrochloric acid to form the hydrochloride salt.
Another method involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. In this approach, 4-aminophenylacetic acid is reacted with ethanol in the presence of a lipase enzyme, such as Novozyme 435, under microwave irradiation. This method offers the advantage of milder reaction conditions and shorter reaction times .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of strong acid catalysts and efficient separation techniques, such as distillation and crystallization, are essential for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro derivatives of ethyl 2-(4-aminophenyl)acetate.
Reduction: Ethyl 2-(4-hydroxyphenyl)acetate.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Ethyl 2-(4-aminophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of functional materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminophenyl)acetate hydrochloride depends on its specific application. In medicinal chemistry, the compound acts as a precursor to active pharmaceutical ingredients. For example, in the synthesis of Actarit, the compound undergoes enzymatic esterification to form the active drug, which then exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Ethyl 2-(4-aminophenyl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-aminophenylacetate: Lacks the hydrochloride salt, which may affect its solubility and reactivity.
Methyl 2-(4-aminophenyl)acetate: Contains a methyl ester group instead of an ethyl ester group, which can influence its chemical properties and reactivity.
4-Aminophenylacetic acid: The parent compound without the ester group, which has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(4-aminophenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6H,2,7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLBNYJANXBQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638148 | |
Record name | Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80638148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59235-35-7 | |
Record name | 59235-35-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80638148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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